2-(3-Methoxyphenoxy)benzoic acid 2-(3-Methoxyphenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 21905-75-9
VCID: VC13313274
InChI: InChI=1S/C14H12O4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)
SMILES: COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

2-(3-Methoxyphenoxy)benzoic acid

CAS No.: 21905-75-9

Cat. No.: VC13313274

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenoxy)benzoic acid - 21905-75-9

Specification

CAS No. 21905-75-9
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name 2-(3-methoxyphenoxy)benzoic acid
Standard InChI InChI=1S/C14H12O4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Standard InChI Key SYHDRSQBOSNTHM-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

2-(3-Methoxyphenoxy)benzoic acid has the molecular formula C14H12O4\text{C}_{14}\text{H}_{12}\text{O}_4 and a molecular weight of 244.243 g/mol . Key physicochemical properties include a density of 1.242 g/cm³, a boiling point of 380.1°C at 760 mmHg, and a flash point of 143.4°C . The compound’s exact mass is 244.074 Da, with a polar surface area (PSA) of 55.76 Ų and a logP value of 3.19, indicating moderate lipophilicity .

Table 1: Physicochemical Properties of 2-(3-Methoxyphenoxy)benzoic Acid

PropertyValue
Molecular FormulaC14H12O4\text{C}_{14}\text{H}_{12}\text{O}_4
Molecular Weight244.243 g/mol
Density1.242 g/cm³
Boiling Point380.1°C
Flash Point143.4°C
LogP3.19
Vapor Pressure1.87×1061.87 \times 10^{-6} mmHg (25°C)

Synthesis Methods and Reaction Mechanisms

Ullmann Condensation Route

A classical synthesis involves Ullmann condensation between 2-chlorobenzoic acid and 3-methoxyphenol in the presence of potassium carbonate, pyridine, and copper catalysts . This method yields the target compound via nucleophilic aromatic substitution, with reported yields of 41–43% .

Patent-Based Industrial Synthesis

An optimized industrial method (CN107778167A) employs a two-step process :

  • Etherification: Reacting 2,6-dichlorotoluene with sodium methoxide in dimethylformamide (DMF) at 80–150°C produces 2-methyl-3-chloroanisole.

  • Grignard Reaction: Treating the intermediate with magnesium and bromoethane in tetrahydrofuran (THF), followed by carboxylation with dry ice, yields 2-(3-methoxyphenoxy)benzoic acid with a purity >98% .

Reaction Equations

  • Etherification:
    2,6-Dichlorotoluene + NaOCH3Cu catalyst2-Methyl-3-chloroanisole\text{2,6-Dichlorotoluene + NaOCH}_3 \xrightarrow{\text{Cu catalyst}} \text{2-Methyl-3-chloroanisole}

  • Carboxylation:
    2-Methyl-3-chloroanisole + CO2Grignard reagent2-(3-Methoxyphenoxy)benzoic acid\text{2-Methyl-3-chloroanisole + CO}_2 \xrightarrow{\text{Grignard reagent}} \text{2-(3-Methoxyphenoxy)benzoic acid}

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (formic acid for MS compatibility) effectively separates the compound . This method is scalable for preparative isolation and pharmacokinetic studies .

Spectroscopic Data

  • IR: Peaks at 2967 cm⁻¹ (C-H stretch), 1604 cm⁻¹ (C=O), and 1264 cm⁻¹ (C-O-C) .

  • ¹H NMR (CDCl₃): δ 8.15 (dd, J = 7.9 Hz, 1H), 7.49 (ddd, J = 8.4 Hz, 1H), and 3.85 (s, 3H, OCH₃) .

Crystallographic and Structural Insights

X-ray crystallography reveals a dihedral angle of 69.6° between the benzene rings, with classical O-H···O hydrogen bonds forming centrosymmetric dimers . Additional C-H···π interactions stabilize the crystal lattice, contributing to its melting point of 119–120°C .

Industrial and Pharmaceutical Applications

  • Agrochemicals: Intermediate for methoxyfenozide, a high-efficiency insecticide .

  • Medicinal Chemistry: Precursor to xanthones with anticancer and anti-inflammatory properties .

  • Cosmeceuticals: Tyrosinase inhibitors for skin-lightening formulations .

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